

ELISA Kit for Measuring Dihydrolipoamide Dehydrogenase (DLD) Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: Dihydrolipoamide

Cat. No.: B1198117

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This document provides detailed application notes and experimental protocols for the quantitative measurement of **Dihydrolipoamide** Dehydrogenase (DLD) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Application Notes

Introduction to **Dihydrolipoamide** Dehydrogenase (DLD)

Dihydrolipoamide Dehydrogenase (DLD), also known as dihydrolipoyl dehydrogenase or the E3 component, is a critical mitochondrial flavoprotein enzyme.[1][2] It functions as a shared subunit in several vital multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α -ketoglutarate dehydrogenase complex (α -KGDC), and the branched-chain α -keto acid dehydrogenase complex (BCKDC).[2][3][4] These complexes are central to cellular energy metabolism, playing essential roles in the tricarboxylic acid (TCA) cycle and the breakdown of carbohydrates and amino acids.[4][5] DLD catalyzes the NAD⁺-dependent oxidation of **dihydrolipoamide** to lipoamide, concurrently producing NADH.[3] Deficiencies in DLD have been linked to a variety of metabolic disorders, highlighting its importance in health and disease.[3][6] Consequently, the accurate quantification of DLD levels is crucial for researchers in metabolic studies, neuroscience, and drug development.[7][8]

Principle of the DLD ELISA Kit

This kit employs the quantitative sandwich ELISA technique. The microtiter plate is pre-coated with a monoclonal antibody specific to DLD.[9][10] When standards and samples are added to the wells, the DLD antigen present is captured by the immobilized antibody. After a washing step, a biotin-conjugated antibody specific for DLD is added, which binds to the captured DLD, forming a "sandwich".[9] Subsequently, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin.[9][10] Following another wash to remove unbound enzyme, a TMB substrate solution is added. The HRP catalyzes a colorimetric reaction, resulting in a blue product that turns yellow upon the addition of a stop solution.[9] The intensity of the color is directly proportional to the amount of DLD captured in the well. The absorbance is measured spectrophotometrically at 450 nm, and the DLD concentration is determined by comparing the optical density (O.D.) of the samples to a standard curve.[10]

Kit Specifications and Data Presentation

The performance characteristics of DLD ELISA kits can vary between manufacturers. The following table summarizes typical specifications.

Table 1: Typical DLD ELISA Kit Specifications

Parameter	Specification
Species Reactivity	Human, Mouse, Rat, Bovine, Porcine[6][10]
Sample Types	Serum, Plasma, Cell Culture Supernatants, Cell and Tissue Lysates[9][10]
Assay Principle	Sandwich ELISA, Double Antibody[9]
Detection Range	Typically between 0.15 ng/mL and 20 ng/mL[6][9][11]
Sensitivity	Approximately 0.09 ng/mL to 0.1 ng/mL[9][11]
Assay Duration	3.5 - 4.5 hours[9]
Detection Wavelength	450 nm[9][10]

Table 2: Example Standard Curve Data (This is example data and should not be used to calculate results. A new standard curve must be generated for each assay.)

DLD Conc. (ng/mL)	O.D. at 450 nm
10	2.458
5	1.612
2.5	0.855
1.25	0.431
0.625	0.219
0.312	0.115
0.156	0.078
0 (Blank)	0.051

Table 3: Example Precision Data Precision is expressed as the coefficient of variation (CV).

Assay Type	Measurement	Specification
Intra-Assay	CV (%)	< 15% [11]
Inter-Assay	CV (%)	< 15% [11]

Experimental Protocols

Reagent Preparation

- Wash Buffer: If supplied as a concentrate, dilute with deionized water to the working concentration as specified in the kit manual.
- Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle mixing.[\[12\]](#) Prepare a serial dilution series from the stock solution using the standard diluent. Do not reuse reconstituted standards.[\[12\]](#)
- Detection Reagents: Prepare working solutions of the Biotin-conjugated Antibody and Streptavidin-HRP shortly before use, according to the kit's instructions.

Sample Preparation

Proper sample collection and preparation are critical for accurate results. Avoid repeated freeze-thaw cycles.[\[13\]](#)[\[14\]](#)

- **Serum:** Collect whole blood in a tube without anticoagulant. Allow the blood to clot for 30 minutes to 2 hours at room temperature.[\[12\]](#) Centrifuge at 1,000 x g for 15-20 minutes at 4°C.[\[15\]](#) Carefully collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C.[\[14\]](#)
- **Plasma:** Collect whole blood into tubes containing an anticoagulant like EDTA or heparin.[\[15\]](#) Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[\[13\]](#)[\[15\]](#) Collect the plasma supernatant and proceed with the assay or store as described for serum.
- **Cell Culture Supernatant:** Centrifuge cell culture media at 300 x g for 10 minutes at 4°C to remove cells.[\[16\]](#) Aliquot the supernatant for immediate use or long-term storage at -80°C.
- **Tissue Homogenates:** Rinse excised tissue with ice-cold PBS to remove excess blood.[\[12\]](#) Weigh the tissue and homogenize in 5-10 mL of PBS or a suitable extraction buffer per gram of tissue on ice.[\[12\]](#) Centrifuge the homogenate at 5,000-10,000 x g for 5-20 minutes at 4°C.[\[12\]](#)[\[14\]](#) Collect the supernatant for the assay.
- **Cell Lysates:** Wash cells with ice-cold PBS. Add an appropriate cell extraction buffer and scrape the cells.[\[16\]](#) After incubation on ice for 15-30 minutes, centrifuge at approximately 15,000 x g for 10-15 minutes at 4°C to pellet cell debris.[\[16\]](#) The resulting supernatant is the cell lysate.

Assay Procedure

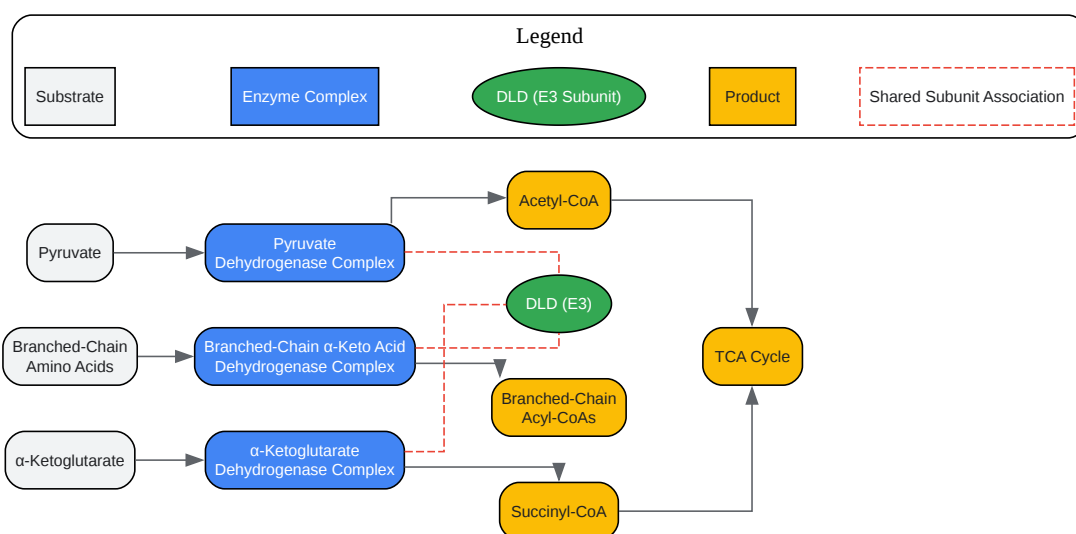
- **Prepare Assay Plate:** Bring all reagents and samples to room temperature before use. Add 100 µL of each standard, blank (standard diluent), and sample to the appropriate wells.
- **Incubation 1 (Capture):** Seal the plate and incubate for 1-2 hours at 37°C.
- **Wash 1:** Aspirate the liquid from each well and wash 3 times with 300 µL of working Wash Buffer per well.

- Add Detection Antibody: Add 100 μ L of the working Biotin-conjugated Antibody solution to each well.
- Incubation 2 (Detection): Seal the plate and incubate for 1 hour at 37°C.[12]
- Wash 2: Repeat the aspiration and wash step as in step 3.
- Add Enzyme Conjugate: Add 100 μ L of the working Streptavidin-HRP solution to each well.
- Incubation 3 (Enzyme Binding): Seal the plate and incubate for 30-60 minutes at 37°C.
- Wash 3: Aspirate and wash 5 times with working Wash Buffer.[12]
- Develop Color: Add 90 μ L of TMB Substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[9]
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Measure the optical density of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis

- Standard Curve: Subtract the mean O.D. of the blank from the mean O.D. of all standards and samples.
- Plot the mean O.D. for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Calculate Concentrations: Determine the concentration of DLD in the samples by interpolating their mean O.D. values from the standard curve.
- Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual DLD concentration in the original sample.

Diagrams



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Caption: DLD's central role as the E3 subunit in key metabolic enzyme complexes.

Caption: Step-by-step workflow of the DLD Sandwich ELISA procedure.

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